tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate
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Overview
Description
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Scientific Research Applications
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
The synthesis of tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3,3-dimethylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-butyl N-(5,5-dimethylpiperidin-3-yl)carbamate
- tert-butyl N-(6,6-dimethylpiperidin-3-yl)carbamate
- tert-butyl N-(3,3-dimethylpiperidin-2-yl)methylcarbamate
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The unique structural arrangement of this compound contributes to its distinct properties and makes it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTDGIBOVLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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